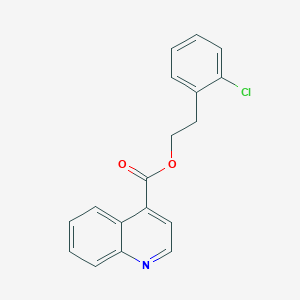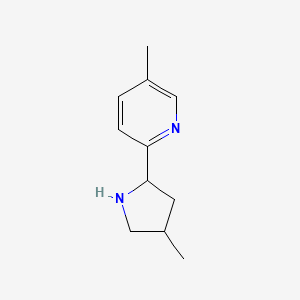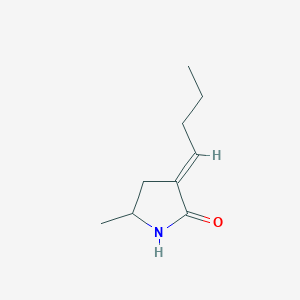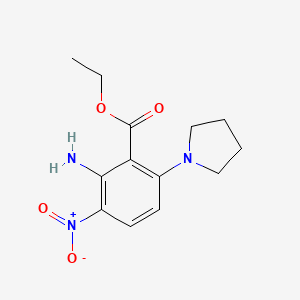![molecular formula C21H17NO B12874864 (S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles It features a biphenyl group and a phenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors.
Chiral Resolution: The chiral center in the compound can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of (S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups.
Reduction: Reduction reactions can target the oxazole ring or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced oxazole derivatives or hydrogenated aromatic rings.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two benzene rings connected by a single bond.
Polychlorinated Biphenyls (PCBs): Chlorinated derivatives of biphenyl with significant environmental and health impacts.
Oxazole Derivatives: Compounds containing the oxazole ring, which may have varying substituents and biological activities.
Uniqueness
(S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both biphenyl and oxazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-(2-phenylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H17NO/c1-3-9-16(10-4-1)18-13-7-8-14-19(18)21-22-20(15-23-21)17-11-5-2-6-12-17/h1-14,20H,15H2/t20-/m1/s1 |
InChI Key |
YZIIVITYFSVTBE-HXUWFJFHSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


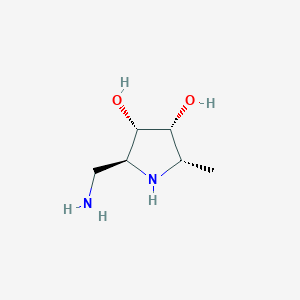
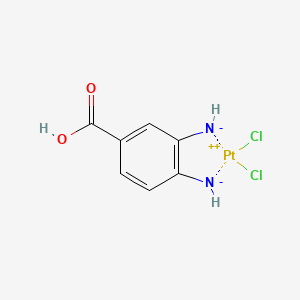
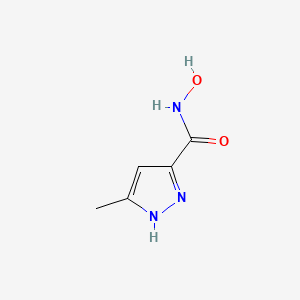
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)

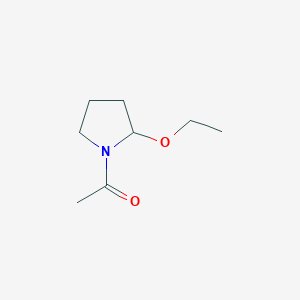
![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
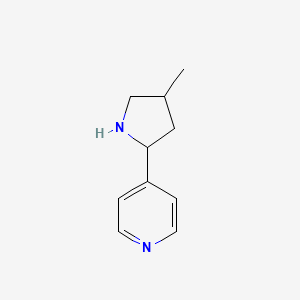
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
